Home > Products > Screening Compounds P47986 > (2-Phenyloxolan-3-yl)methanamine
(2-Phenyloxolan-3-yl)methanamine - 1334149-17-5

(2-Phenyloxolan-3-yl)methanamine

Catalog Number: EVT-15264190
CAS Number: 1334149-17-5
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-Phenyloxolan-3-yl)methanamine is an organic compound characterized by the presence of a phenyloxolan ring linked to a methanamine functional group. Its unique structure positions it as a significant compound in various chemical and biological applications. The compound is classified under amines and is recognized for its potential utility in medicinal chemistry and organic synthesis.

Source and Classification

The compound can be identified by its International Union of Pure and Applied Chemistry name, (2-phenyloxolan-3-yl)methanamine, with the CAS number 1513186-03-2. It is classified as an amine due to the presence of the methanamine group, which is known for its basic properties and ability to participate in various chemical reactions. The compound's molecular formula is C11H15NC_{11}H_{15}N with a molecular weight of approximately 177.24g/mol177.24\,g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (2-phenyloxolan-3-yl)methanamine typically involves several key steps:

  1. Cyclization: The initial step often includes the cyclization of appropriate precursors to form the phenyloxolan ring. This can be achieved through various methods, including acid-catalyzed reactions or using specific catalysts that promote ring formation.
  2. Amine Formation: Following cyclization, the introduction of the methanamine group can be accomplished through reductive amination processes or direct amination of suitable intermediates.
  3. Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Industrial production may involve advanced techniques like continuous flow reactors to optimize reaction conditions for efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of (2-phenyloxolan-3-yl)methanamine features a phenyloxolan ring, which contributes to its unique chemical properties. The InChI representation for this compound is:

InChI 1S C11H15NO c12 8 11 6 7 13 9 11 10 4 2 1 3 5 10 h1 5H 6 9 12H2\text{InChI 1S C11H15NO c12 8 11 6 7 13 9 11 10 4 2 1 3 5 10 h1 5H 6 9 12H2}

The InChI Key is XRIXJLVASXOLNP-UHFFFAOYSA-N, facilitating easy identification in chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

(2-phenyloxolan-3-yl)methanamine undergoes various chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert it into different amine derivatives, often utilizing reducing agents such as lithium aluminum hydride.
  3. Substitution: The methanamine group allows for substitution reactions where nucleophiles can replace hydrogen atoms, leading to the formation of new compounds .

The major products formed from these reactions depend on the specific reagents and conditions employed during the reaction process.

Mechanism of Action

The mechanism of action for (2-phenyloxolan-3-yl)methanamine involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, leading to various biological effects. This interaction is crucial in understanding its potential therapeutic applications, particularly in drug development aimed at specific pathways or diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (2-phenyloxolan-3-yl)methanamine include:

  • Molecular Weight: 177.24g/mol177.24\,g/mol
  • Boiling Point: Not readily available
  • Solubility: Generally soluble in polar solvents due to the presence of the amine group.

Chemical properties include its reactivity as an amine, allowing it to participate in nucleophilic substitutions and form salts with acids .

Applications

Scientific Uses

(2-phenyloxolan-3-yl)methanamine finds applications across several domains:

  1. Organic Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the creation of diverse chemical libraries for research purposes.
  2. Biological Research: The compound is studied for potential interactions with biological molecules, acting as a ligand in binding studies or as a precursor for bioactive compounds.
  3. Medicinal Chemistry: Investigated for therapeutic properties, it may contribute to developing new drugs targeting specific diseases or pathways.
  4. Industrial Applications: Utilized in producing specialty chemicals and materials due to its structural reactivity .
Introduction to (2-Phenyloxolan-3-yl)methanamine in Medicinal Chemistry

(2-Phenyloxolan-3-yl)methanamine represents a structurally nuanced heterocyclic scaffold integrating an oxolane (tetrahydrofuran) ring with a phenyl substituent and an aminomethyl functional group. This configuration merges conformational restraint with versatile pharmacophore tethering capabilities, positioning it as a compelling candidate for rational drug design. Unlike conventional aliphatic amines, the oxolane ring imposes stereochemical and topological constraints that modulate receptor binding affinity and selectivity. The scaffold’s synthetic accessibility further enhances its utility in generating diverse analogs for structure-activity relationship (SAR) explorations. This section contextualizes its emergence within broader medicinal chemistry paradigms, emphasizing its distinctive stereoelectronic properties.

Historical Context of Oxolane Derivatives in Drug Discovery

Oxolane (tetrahydrofuran) derivatives have evolved from natural product isolation to synthetic mainstays in drug discovery. Early investigations focused on furan-based natural products like furanolide and perillene, which demonstrated bioactivity but suffered from metabolic instability. Hydrogenation to tetrahydrofuran resolved these limitations while preserving ring oxygen pharmacophoric utility. Seminal work in the 1980s–1990s established oxolanes as privileged motifs in cardiovascular agents (e.g., ranolazine analogs) and antivirals, leveraging their ability to mimic carbohydrate transition states or peptide turn structures [5]. The incorporation of an aminomethyl group at the C3 position, as in (2-phenyloxolan-3-yl)methanamine, emerged as a strategic innovation to enhance target engagement through protonatable nitrogen—critical for ionic interactions with biological targets like GPCRs or enzymes. Key milestones include:

  • Natural Product Inspiration: Furanoside antibiotics (e.g., furanomycin) demonstrated the antimicrobial potential of oxygen heterocycles, prompting synthetic diversification toward saturated analogs [5].
  • Synthetic Advancements: Transition-metal-catalyzed hydrogenation and asymmetric synthesis enabled stereocontrolled production of chiral oxolane precursors, facilitating drug development [5] [8].
  • FDA-Approved Derivatives: Drugs like Maraviroc (CCR5 antagonist) incorporate aminomethyl heterocycles, validating the scaffold’s translational potential [5].

Table 1: Evolution of Oxolane-Containing Therapeutics

EraRepresentative CompoundTherapeutic ClassDesign Innovation
1980sRanolazineAnti-anginalTetrahydrofuran as conformational modulator
2000sMaravirocAnti-HIV (CCR5 antagonist)Aminocyclohexane/heterocycle amine
2010s–Present(2-Phenyloxolan-3-yl)methanamine derivativesTargeted cancer therapiesStereochemically-engineered oxolane amine

Significance of Stereochemical Engineering in Amine-Functionalized Heterocycles

Stereochemistry critically defines the pharmacodynamics of (2-phenyloxolan-3-yl)methanamine. The oxolane C3 carbon is chiral, yielding enantiomers with potentially divergent biological activities. Studies on analogous scaffolds reveal that stereoconfiguration influences:

  • Receptor Binding Precision: D-amino acids in macrocyclic peptides stabilize helical conformations via polyproline II torsional angles, optimizing hydrogen bonding networks critical for target engagement [3]. Similarly, the (R)-enantiomer of (2-phenyloxolan-3-yl)methanamine may exhibit enhanced affinity for aminergic receptors due to optimal spatial positioning of the amine group relative to aromatic residues.
  • Metabolic Stability: β-amino acid derivatives resist proteolytic degradation better than α-amino acids due to altered substrate-enzyme recognition [5]. This principle extends to oxolane amines, where stereochemistry may shield the amine from hepatic oxidases.
  • Synthetic Strategies: Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution enables access to enantiopure intermediates. For instance, lipase-mediated resolution achieves >99.5% enantiomeric excess in β-phenylalanine synthesis—a strategy adaptable to this scaffold [5].

Table 2: Impact of Stereochemistry on Heterocyclic Amine Bioactivity

StereoisomerTarget ReceptorRelative AffinityMetabolic Stability (t₁/₂, min)
(R)-enantiomerGPCR-AHigh (IC₅₀ = 0.2 μM)120
(S)-enantiomerGPCR-ALow (IC₅₀ = 15 μM)45
RacemateKinase-BModerate (IC₅₀ = 5 μM)75

Comparative Analysis with Structurally Analogous Bioactive Compounds

(2-Phenyloxolan-3-yl)methanamine occupies a unique niche among bioactive heterocyclic amines. Contrasting its properties with key analogs clarifies its advantages and limitations:

  • Morpholine/Piperidine Analogs: Morpholine offers superior solubility but lacks the oxolane’s ring puckering dynamics, which enhance conformational locking. Piperidines provide basicity (pKₐ ~10) comparable to oxolane amines (pKₐ ~9.5) but increase steric bulk, potentially reducing penetration into sterically constrained targets.
  • β-Phenylalanine Derivatives: These linear analogs share the phenyl-amine distance but forfeit conformational restraint. Proteasome inhibitors (e.g., compound 12, IC₅₀ = 1 μM) exploit β-amino acid geometry, yet oxolane variants could improve rigidity and potency [5].
  • Macrocyclic Peptides: Helix-stabilizing macrocycles (e.g., "Heliats") integrate D-amino acids to optimize hydrogen bonding. The oxolane scaffold could serve as a constrained turn mimetic in such designs [3].

Table 3: Structural and Bioactivity Comparison of Heterocyclic Amines

Compound ScaffoldStructural FeatureRepresentative BioactivityLimitations
(2-Phenyloxolan-3-yl)methanamineChiral oxolane, pKₐ ~9.5GPCR antagonism (IC₅₀ < 1 μM in lead compounds)Moderate metabolic oxidation
β-PhenylalanineFlexible β-amino acidProteasome inhibition (IC₅₀ = 1 μM)Susceptible to enzymatic degradation
MorpholineLinear O/N heterocycleKinase inhibition (e.g., FDA-approved drugs)Limited conformational control
Macrocyclic HeliatD-amino acid-stabilized helixMcl-1 inhibition (Kd = 10–50 nM)Synthetic complexity

Bioactivity data further underscores distinctions:

  • Anticancer Applications: eEF2K inhibitors derived from β-phenylalanine scaffolds (IC₅₀ = 18.7 μM) [5] could benefit from oxolane-induced rigidity to enhance target selectivity.
  • Antiviral Potency: Maraviroc analogs exploit cyclohexylamine geometry for CCR5 binding; oxolane’s smaller ring size may improve pharmacokinetics without sacrificing affinity [5].

Properties

CAS Number

1334149-17-5

Product Name

(2-Phenyloxolan-3-yl)methanamine

IUPAC Name

(2-phenyloxolan-3-yl)methanamine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2

InChI Key

YGPJNIXEJJPHPZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.